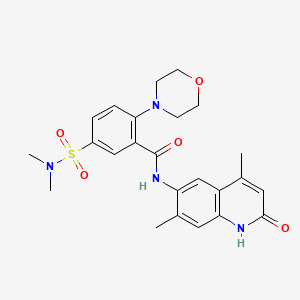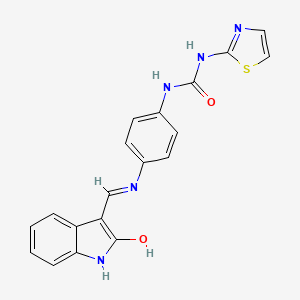![molecular formula C23H25F3N4O2 B12397326 2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)
2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRV-1387 is a benzofurazan derivative known for its ability to inhibit the aggregation of tau protein and amyloid-β. These proteins are associated with neurodegenerative diseases such as Alzheimer’s disease. TRV-1387 has shown promise in preclinical studies for its potential to mitigate the formation of neurofibrillary tangles and amyloid plaques, which are hallmarks of Alzheimer’s disease .
Méthodes De Préparation
The synthesis of TRV-1387 involves multiple steps, starting with the preparation of the benzofurazan core. The synthetic route typically includes the following steps:
Formation of the Benzofurazan Core: This involves the reaction of appropriate starting materials under controlled conditions to form the benzofurazan ring.
Functionalization: The benzofurazan core is then functionalized with various substituents to achieve the desired chemical structure. This may involve reactions such as nitration, reduction, and substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain TRV-1387 in high purity.
Industrial production methods for TRV-1387 would likely involve scaling up these synthetic routes while ensuring consistency, efficiency, and safety. This may include optimizing reaction conditions, using automated systems, and implementing quality control measures .
Analyse Des Réactions Chimiques
TRV-1387 undergoes various chemical reactions, including:
Oxidation: TRV-1387 can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert TRV-1387 into reduced forms. Reagents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: TRV-1387 can undergo substitution reactions where one or more substituents on the benzofurazan ring are replaced with other groups. This can be achieved using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzofurazan derivatives, while substitution reactions can produce a variety of substituted benzofurazan compounds .
Applications De Recherche Scientifique
TRV-1387 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: TRV-1387 is used as a research tool to study the chemical properties and reactivity of benzofurazan derivatives.
Biology: In biological research, TRV-1387 is employed to investigate the mechanisms of protein aggregation and its inhibition. It serves as a model compound to study the interactions between small molecules and proteins.
Medicine: TRV-1387 has potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: In the pharmaceutical industry, TRV-1387 is explored for its potential as a lead compound in drug development.
Mécanisme D'action
TRV-1387 exerts its effects by inhibiting the aggregation of tau protein and amyloid-β. The compound interacts with these proteins, preventing them from forming insoluble deposits known as neurofibrillary tangles and amyloid plaques. The exact molecular targets and pathways involved include:
Comparaison Avec Des Composés Similaires
TRV-1387 is unique among benzofurazan derivatives due to its dual inhibitory activity against both tau protein and amyloid-β aggregation. Similar compounds include:
TRV-1501: Another benzofurazan derivative with similar inhibitory activity but different chemical structure.
TRV-1523: A compound that selectively inhibits tau protein aggregation but has limited activity against amyloid-β.
TRV-1547: A derivative with enhanced potency against amyloid-β aggregation but reduced activity against tau protein.
Compared to these compounds, TRV-1387 offers a balanced inhibitory profile, making it a versatile candidate for research and therapeutic applications .
Propriétés
Formule moléculaire |
C23H25F3N4O2 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol |
InChI |
InChI=1S/C23H25F3N4O2/c24-23(25,26)22(31)16-5-3-4-15(12-16)17-13-19-21(28-32-27-19)20(14-17)30-10-6-18(7-11-30)29-8-1-2-9-29/h3-5,12-14,18,22,31H,1-2,6-11H2 |
Clé InChI |
CTKOEULANBZLQK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2CCN(CC2)C3=CC(=CC4=NON=C34)C5=CC(=CC=C5)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)


![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)


![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)


![2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine](/img/structure/B12397302.png)


